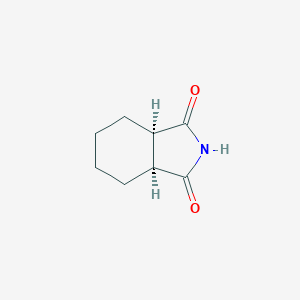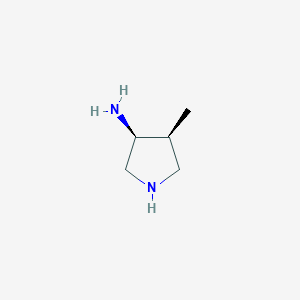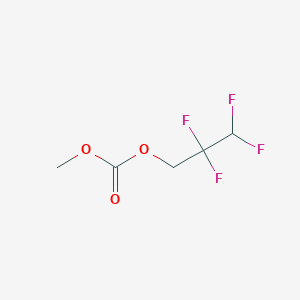
Methyl 2,2,3,3-tetrafluoropropyl carbonate
Vue d'ensemble
Description
Methyl 2,2,3,3-tetrafluoropropyl carbonate is an organic compound with the molecular formula C₅H₆F₄O₃. It is a carbonate ester derived from 2,2,3,3-tetrafluoropropanol and methyl carbonate. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and resistance to chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol. The reaction is typically catalyzed by bases such as tetramethylammonium hydroxide or lithium alkoxides, which ensure high selectivity and conversion rates . The reaction mixture is then distilled to collect the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of environmentally safe procedures that avoid hazardous chemicals like phosgene. Instead, dialkyl carbonates are used as starting materials, which react with 2,2,3,3-tetrafluoropropan-1-ol under controlled conditions to produce the desired carbonate ester .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group in the carbonate ester with another alcohol, leading to the formation of different carbonate esters.
Common Reagents and Conditions:
Bases: Tetramethylammonium hydroxide, lithium alkoxides.
Acids: Sulfuric acid, hydrochloric acid for hydrolysis reactions.
Major Products Formed:
Transesterification: Formation of various alkyl 2,2,3,3-tetrafluoropropyl carbonates.
Hydrolysis: Production of 2,2,3,3-tetrafluoropropanol and carbon dioxide.
Applications De Recherche Scientifique
Methyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with nucleophiles, leading to the formation of various products through nucleophilic substitution reactions. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles . This property is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .
Comparaison Avec Des Composés Similaires
- Ethyl 2,2,3,3-tetrafluoropropyl carbonate
- Bis(2,2,3,3-tetrafluoropropyl) carbonate
Comparison: Methyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its methyl group, which imparts different physical and chemical properties compared to its ethyl and bis counterparts. The methyl derivative has a lower boiling point and different solubility characteristics, making it suitable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
156783-98-1 |
|---|---|
Formule moléculaire |
C5H5F4O3- |
Poids moléculaire |
189.08 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluorobutyl carbonate |
InChI |
InChI=1S/C5H6F4O3/c1-4(6,7)5(8,9)2-12-3(10)11/h2H2,1H3,(H,10,11)/p-1 |
Clé InChI |
JQRHMMZYONHHPQ-UHFFFAOYSA-M |
SMILES |
COC(=O)OCC(C(F)F)(F)F |
SMILES canonique |
CC(C(COC(=O)[O-])(F)F)(F)F |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research presented in the paper "Transesterification of Dialkyl Carbonates with 2,2,3,3-Tetrafluoropropan-1-ol"?
A1: This research paper focuses on a novel method for synthesizing 2,2,3,3-tetrafluoropropyl alkyl carbonates, including methyl 2,2,3,3-tetrafluoropropyl carbonate, through transesterification reactions. [] The study explores the use of various dialkyl carbonates as starting materials and investigates the impact of different catalysts and reaction conditions on the yield and selectivity of the desired product. []
Q2: Could you elaborate on the significance of synthesizing compounds like this compound via transesterification reactions?
A2: Transesterification reactions offer several advantages in the synthesis of such carbonates. They are generally considered milder and more environmentally benign compared to other methods, often requiring less harsh reagents and generating fewer byproducts. [] This makes them a more attractive option for industrial-scale production, potentially leading to more sustainable and cost-effective processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B117414.png)
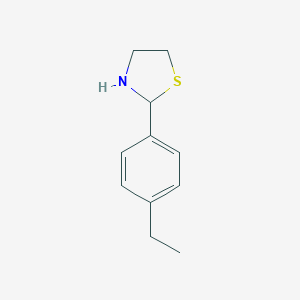



![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)
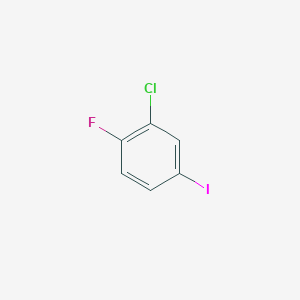



![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)
